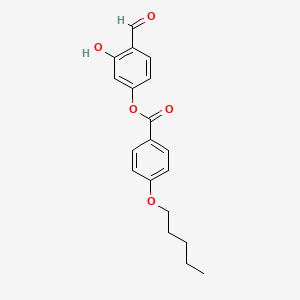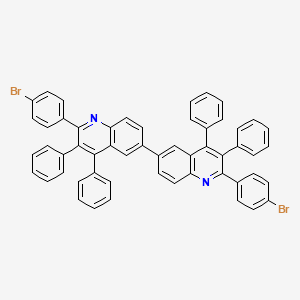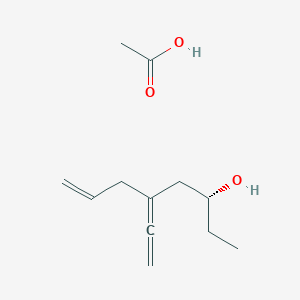
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane is a siloxane compound with the molecular formula C11H34O4Si5. It is known for its unique structure, which includes multiple silicon-oxygen bonds. This compound is often used in various industrial applications due to its stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane typically involves the hydrolysis and condensation of organosilicon compounds. One common method is the hydrolysis of chlorosilanes followed by condensation to form the siloxane bonds. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted siloxanes. These products have diverse applications in different fields .
Scientific Research Applications
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its biocompatibility makes it useful in the development of biomaterials and medical devices.
Medicine: It is explored for drug delivery systems due to its stability and ability to form biocompatible coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane involves its interaction with various molecular targets. Its siloxane backbone allows it to form stable interactions with other molecules, enhancing its effectiveness in applications such as coatings and drug delivery. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylhexasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Uniqueness
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane stands out due to its unique combination of thermal stability, hydrophobicity, and biocompatibility. These properties make it particularly suitable for applications in harsh environments and in the development of biocompatible materials .
Properties
CAS No. |
526201-34-3 |
|---|---|
Molecular Formula |
C22H56O4Si5 |
Molecular Weight |
525.1 g/mol |
IUPAC Name |
bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-methyl-undecylsilane |
InChI |
InChI=1S/C22H56O4Si5/c1-13-14-15-16-17-18-19-20-21-22-31(12,25-29(8,9)23-27(2,3)4)26-30(10,11)24-28(5,6)7/h13-22H2,1-12H3 |
InChI Key |
RLAAANJNMDPUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[Si](C)(O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)

![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)


![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)

![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

